molecular formula C6H7N3O B14486650 Hexa-2,4-dienoyl azide CAS No. 65899-52-7

Hexa-2,4-dienoyl azide

Cat. No.: B14486650
CAS No.: 65899-52-7
M. Wt: 137.14 g/mol
InChI Key: QCZRRHZEWZQYIL-UHFFFAOYSA-N
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Description

Hexa-2,4-dienoyl azide is an organic compound characterized by the presence of an azide group attached to a hexa-2,4-dienoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexa-2,4-dienoyl azide can be synthesized through a diazo transfer reactionThe reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide, under mild conditions to avoid decomposition of the azide group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure safety and efficiency, given the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: Hexa-2,4-dienoyl azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Nucleophilic Substitution: Alkyl azides.

    Reduction: Primary amines.

    Cycloaddition: Triazoles.

Mechanism of Action

The mechanism of action of hexa-2,4-dienoyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the electron-rich nature of the azide group, which makes it a good nucleophile and a reactive intermediate in organic synthesis .

Comparison with Similar Compounds

Hexa-2,4-dienoyl azide can be compared with other azide-containing compounds, such as:

    Phenyl Azide: Similar in reactivity but differs in the aromatic nature of the phenyl group.

    Benzyl Azide: Contains a benzyl group, making it more reactive in nucleophilic substitution reactions.

    Alkyl Azides: Simpler structures with varying chain lengths, used in similar reactions but with different reactivity profiles.

Uniqueness: this compound is unique due to the presence of conjugated double bonds in the hexa-2,4-dienoyl moiety, which can influence its reactivity and stability. This makes it a valuable compound in synthetic chemistry and materials science .

Properties

CAS No.

65899-52-7

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

hexa-2,4-dienoyl azide

InChI

InChI=1S/C6H7N3O/c1-2-3-4-5-6(10)8-9-7/h2-5H,1H3

InChI Key

QCZRRHZEWZQYIL-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)N=[N+]=[N-]

Origin of Product

United States

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